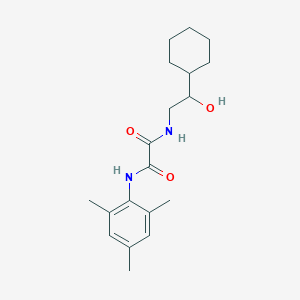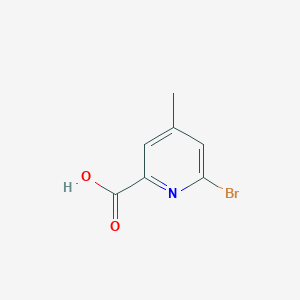![molecular formula C17H16ClN3O2S B2465811 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-10-6](/img/no-structure.png)
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Structure Analysis
Research has demonstrated the molecular structure of derivatives similar to 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, highlighting the importance of N-H...N hydrogen-bonded dimers in the solid state and the flanking of quinazoline moieties by methanol molecules via N...H-O hydrogen bonding, which plays a crucial role in their stability and interactions (Lai, Bo, & Huang, 1997).
Synthesis Methodologies
The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of quinazoline drugs such as terazosin, has been achieved through a process involving methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. This comprehensive synthesis route emphasizes the compound's significance in drug development and the effects of reaction conditions on yield (Guangshan, 2011).
Biological Activity
Studies have explored the biological activity of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, derived from similar quinazoline frameworks. These compounds were synthesized and evaluated for their in vitro antiproliferative activities against cancer cells, using the MTT method. While most compounds exhibited weaker anticancer activity compared to standard drugs, their synthesis from natural sources like gallic acid highlights their potential in medicinal chemistry and drug design (Liu et al., 2007).
DNA-Binding Studies
Research into N-alkylanilinoquinazoline derivatives prepared from 4-chloro-6,7-dimethoxyquinazoline has revealed their cytotoxic activities and potential as DNA intercalating agents. These studies provide insights into the interaction of quinazoline derivatives with DNA, emphasizing the importance of the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus in triggering binding to DNA through an intercalative process, which is crucial for understanding their mechanism of action in therapeutic applications (Garofalo et al., 2010).
Safety And Hazards
properties
CAS RN |
901721-10-6 |
|---|---|
Product Name |
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
Molecular Formula |
C17H16ClN3O2S |
Molecular Weight |
361.84 |
IUPAC Name |
4-[(2-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
InChI Key |
POTWLXDKRZAGFR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2465729.png)
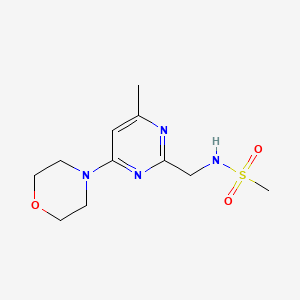
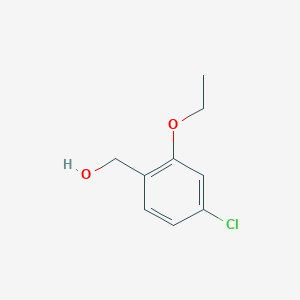
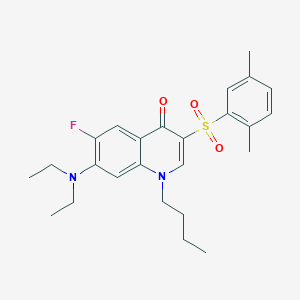
![3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465734.png)
![3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465735.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)
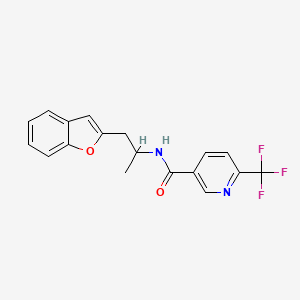
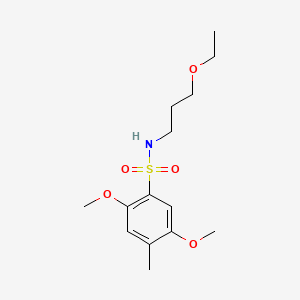
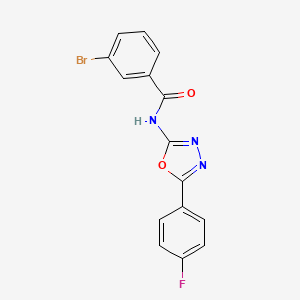
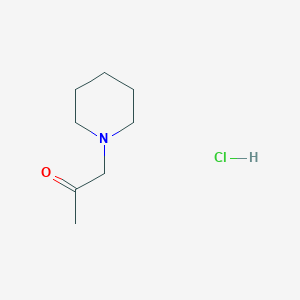
![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)
